(S)-1-Methylnicotinium Iodide

説明

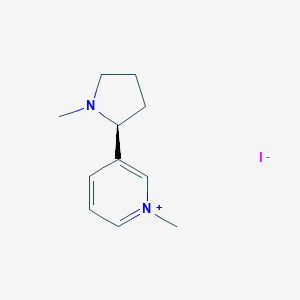

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is a derivative of pyridinium.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- typically involves the reaction of pyridine with 1-methyl-2-pyrrolidinyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyridinium oxides.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds.

科学的研究の応用

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- has a wide range of scientific research applications:

Chemistry: Used in the synthesis of functionalized molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential to inhibit biological processes, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of nonlinear optical materials and crystal engineering.

作用機序

The mechanism of action of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, (S)-

Uniqueness

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is unique due to its specific structural features and the presence of the iodide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as nonlinear optical materials and crystal engineering .

生物活性

(S)-1-Methylnicotinium iodide, a methylated derivative of nicotine, has garnered attention due to its significant biological activity, particularly as a potent parasympathomimetic stimulant. This article explores its pharmacological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHIN

- CAS Number : 21446-46-8

- Molecular Weight : 288.17 g/mol

This compound is characterized by its pyridine ring structure, which is central to its interaction with nicotinic acetylcholine receptors (nAChRs).

This compound primarily acts as an agonist at nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. Its mechanism involves:

- Activation of nAChRs : It enhances the influx of cations, leading to depolarization of neurons.

- Stimulation of Parasympathetic Activity : It mimics acetylcholine effects, resulting in increased secretions and muscle contractions in various organ systems .

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities for different nAChR subtypes. A comparative analysis of its binding affinity is summarized in the following table:

| Compound | Receptor Type | K (nM) | Hill Slope | Reference |

|---|---|---|---|---|

| This compound | α4β2 nAChR | 147 ± 18 | 0.84 | |

| This compound | α7 nAChR | 158 ± 79 | 0.87 | |

| Nicotine | α4β2 nAChR | 808 ± 85 | 3.0 | |

| Nicotine | α7 nAChR | 551 ± 140 | 1.1 |

This data highlights that this compound has a significantly lower K value compared to nicotine at the α4β2 receptor, suggesting a stronger binding affinity.

Case Studies and Experimental Findings

- Neurotransmitter Release : In vitro studies have demonstrated that this compound promotes the release of neurotransmitters such as dopamine and serotonin in neuronal cultures, indicating its potential role in modulating mood and cognitive functions .

- Cardiovascular Effects : As a pressor agent, it has been noted to increase heart rate and blood pressure when administered in anesthetized animal models. This effect is attributed to enhanced sympathetic outflow and increased cardiac contractility .

- Cognitive Enhancement : Animal studies suggest that this compound may improve learning and memory performance, potentially making it a candidate for treating cognitive deficits associated with neurodegenerative diseases .

Safety and Toxicology

While this compound demonstrates beneficial pharmacological properties, its safety profile is essential for therapeutic use. Current studies indicate:

- Toxicity Levels : Acute toxicity assessments reveal that high doses can lead to adverse effects similar to those observed with nicotine, including nausea and increased heart rate.

- Long-term Effects : Ongoing research is necessary to fully understand the long-term implications of chronic exposure to this compound.

特性

IUPAC Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGPCQOMOCCFX-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944031 | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21446-46-8 | |

| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。